molecular formula C12H9N3O B2566831 Tripolin B CAS No. 372164-79-9

Tripolin B

Cat. No.: B2566831
CAS No.: 372164-79-9
M. Wt: 211.22 g/mol
InChI Key: VEEGZPWAAPPXRB-YHYXMXQVSA-N
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Description

Angiogenesis Inhibitor is an agent or endogenous substance that inhibits the formation of capillaries from existing blood vessels. In cancer therapy, angiogenesis inhibitors preferentially target the new blood vessels that tumors require for oxygen and nutrition, thereby inhibiting the growth and spread of these tumors.

Biological Activity

Tripolin B, a compound related to the Tripolin family, has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article examines the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and its implications for therapeutic applications.

This compound is known to interact with specific kinases, particularly the Aurora A kinase, which plays a critical role in cell division and is often overexpressed in cancer cells. In vitro studies have demonstrated that this compound can inhibit Aurora A kinase activity, although it is less effective than its counterpart, Tripolin A. The inhibition of Aurora A kinase can lead to disruption in mitotic processes, potentially resulting in apoptosis in cancer cells.

Research Findings

  • Inhibition of Aurora A Kinase :
    • This compound was tested alongside other compounds for its ability to inhibit Aurora A kinase. While both Tripolin A and B showed inhibitory effects in vitro, only Tripolin A exhibited significant activity in human cell lines .
  • Cellular Effects :
    • In studies assessing the impact on cellular behavior, this compound was found to affect spindle formation and microtubule dynamics. However, the extent of these effects was less pronounced compared to Tripolin A .
  • Comparative Efficacy :
    • In a comparative study of small-molecule inhibitors targeting Aurora kinases, this compound showed moderate efficacy but was overshadowed by more potent inhibitors like MLN8054 and MLN8237 .

Data Table: Biological Activity of Tripolin Compounds

CompoundAurora A Inhibition (in vitro)Cellular EffectsEfficacy Comparison
Tripolin AStrongSignificant disruptionHigh
This compoundModerateModerate disruptionModerate
MLN8054Very StrongSignificant disruptionVery High
MLN8237Very StrongSignificant disruptionVery High

Case Study 1: In Vitro Analysis

A study evaluated the effects of this compound on cancer cell lines known to express high levels of Aurora A kinase. The results indicated that while there was some reduction in cell viability at higher concentrations of this compound, the compound did not induce apoptosis effectively compared to other inhibitors.

Case Study 2: Comparative Kinase Inhibition

In another investigation, researchers compared the inhibitory effects of this compound against a panel of kinases involved in cell cycle regulation. The findings revealed that while it had some inhibitory action on Aurora A, it did not significantly affect other kinases such as CDK1 or PLK1, suggesting a selective inhibition profile.

Properties

IUPAC Name

(3Z)-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-10(5-8-6-13-7-14-8)9-3-1-2-4-11(9)15-12/h1-7H,(H,13,14)(H,15,16)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEGZPWAAPPXRB-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CN=CN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CN=CN3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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